molecular formula C7H5N3O2 B2982198 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 2174002-60-7

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No. B2982198
CAS RN: 2174002-60-7
M. Wt: 163.136
InChI Key: QEFUMUFVMQKGDY-UHFFFAOYSA-N
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Description

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is also known by its IUPAC name 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The InChI code for 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is 1S/C7H5N3O2/c11-4-5-3-9-10-6(12)1-2-8-7(5)10/h1-4,8H . The compound is a powder in its physical form .


Chemical Reactions Analysis

Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc .


Physical And Chemical Properties Analysis

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a powder in its physical form . It has a molecular weight of 163.14 .

Safety And Hazards

The safety information for 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde suggests that suitable gloves/gauntlets, eye protection, and protective clothing should be worn . The compound has hazard statements H302;H315;H319;H332;H335 and precautionary statements P261;P280;P305+P351+P338 .

properties

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-4-5-3-9-10-6(12)1-2-8-7(5)10/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUOSCSEDPLJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde

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